molecular formula C9H4Br2ClF3O B13721705 2'-Bromo-5'-chloro-3'-(trifluoromethyl)phenacyl bromide

2'-Bromo-5'-chloro-3'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13721705
M. Wt: 380.38 g/mol
InChI Key: ICRISDKNEBCJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 2’-chloro-5’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like bromine and trifluoromethyl can make the ring less reactive.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atoms.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide exerts its effects involves the reactivity of its bromine atoms. These atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride: Similar structure but with a chloride atom instead of a bromide.

    2-Bromo-5-(trifluoromethyl)aniline: Contains a bromine and trifluoromethyl group but lacks the phenacyl bromide moiety.

    2-Bromoacetophenone: A simpler structure with only one bromine atom and no additional substituents.

Uniqueness

2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(8(5)11)9(13,14)15/h1-2H,3H2

InChI Key

ICRISDKNEBCJPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Br)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.